molecular formula C20H23ClN2OS B11338303 4-[(2-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11338303
M. Wt: 374.9 g/mol
InChI Key: XHUALUFSIKMHGB-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentapyrimidinone core, which is substituted with a cyclohexyl group and a 2-chlorophenylmethylsulfanyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentapyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentapyrimidinone core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base.

    Attachment of the 2-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-chlorophenylmethylthiol, often using a polar aprotic solvent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic ring or other reducible groups.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a tool for probing biological systems.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Uniqueness

The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenylmethylsulfanyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClN2OS

Molecular Weight

374.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-cyclohexyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H23ClN2OS/c21-17-11-5-4-7-14(17)13-25-19-16-10-6-12-18(16)23(20(24)22-19)15-8-2-1-3-9-15/h4-5,7,11,15H,1-3,6,8-10,12-13H2

InChI Key

XHUALUFSIKMHGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl

Origin of Product

United States

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